3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine
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Overview
Description
3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a pyrrolidinylcarbonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the hydroxy group and the pyrrolidinylcarbonylphenyl group through a series of substitution and coupling reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of 3-oxo-5-(3-pyrrolidinylcarbonylphenyl)pyridine.
Reduction: Formation of 3-hydroxy-5-(3-pyrrolidinylcarbonylphenyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrrolidinylcarbonylphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)piperidine
- 3-Oxo-5-(3-pyrrolidinylcarbonylphenyl)pyridine
- 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)benzene
Uniqueness
3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine is unique due to the presence of both a hydroxy group and a pyrrolidinylcarbonylphenyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(5-hydroxypyridin-3-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-9-14(10-17-11-15)12-4-3-5-13(8-12)16(20)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFUYRNPQRHUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683205 |
Source
|
Record name | [3-(5-Hydroxypyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-30-0 |
Source
|
Record name | [3-(5-Hydroxypyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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